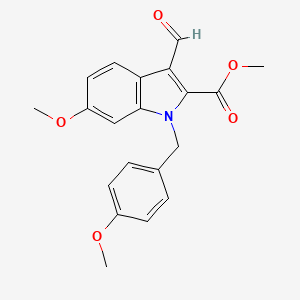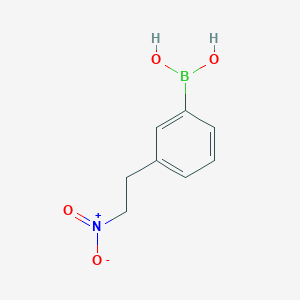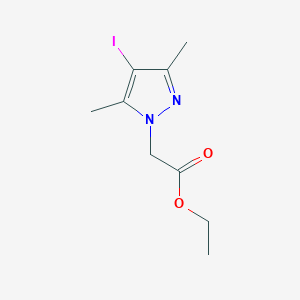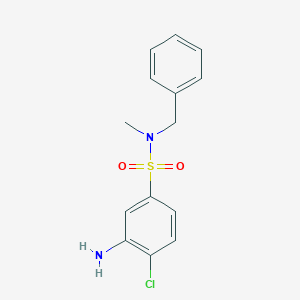![molecular formula C18H14N2O3 B1387257 4-{[2-(3-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid CAS No. 1171051-69-6](/img/structure/B1387257.png)
4-{[2-(3-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid
Descripción general
Descripción
“4-{[2-(3-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid” is a versatile chemical compound used in scientific research. It has a molecular formula of C18H14N2O3 and a molecular weight of 306.32 . This compound is used for pharmaceutical testing and is a high-quality reference standard for accurate results .
Molecular Structure Analysis
The molecular structure of “4-{[2-(3-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid” is characterized by a pyrimidinyl group attached to a benzoic acid moiety via an oxygen atom . The pyrimidinyl group is further substituted with a 3-methylphenyl group .Aplicaciones Científicas De Investigación
Leukemia Treatment
This compound is utilized in the synthesis of derivatives that act as antileukemia agents, specifically targeting neoplastic stem cell leukemia . Its role as an intermediate in the production of Nilotinib, a therapeutic agent for chronic myelogenous leukemia, highlights its significance in cancer pharmacology .
Tyrosine Kinase Inhibition
The compound’s derivatives have been shown to inhibit tyrosine kinases, which are crucial in the signaling pathways of various cancers . This inhibition is essential for the treatment of leukemia, as it blocks the proliferation of malignant cells .
Structural Studies of Pharmaceuticals
It serves as a model compound in structural studies to understand the conformation and interaction of pharmaceuticals . These studies can reveal how drugs bind to their targets and lead to the development of more effective treatments .
Antiviral Research
Derivatives of this compound have been synthesized for antiviral studies . The exploration of its efficacy against various viruses can contribute to the development of new antiviral medications .
Chemical Synthesis
As a chemical reagent, it is used in the preparation of various pyrimidinamine derivatives. These derivatives have potential applications in medicinal chemistry and drug design .
Molecular Surface Analysis
The compound is used in the analysis of molecular surfaces to determine the types of intermolecular interactions, such as hydrophobic and hydrophilic interactions, which affect molecular conformation . This analysis is vital for understanding drug-receptor interactions.
Pharmacokinetics and Dynamics
Its role in the study of pharmacokinetics and dynamics is crucial. By understanding how the compound and its derivatives behave in the body, researchers can optimize drug dosing and efficacy .
Drug Formulation
The compound’s properties are essential in the formulation of drugs. Its solubility, stability, and reactivity are factors that influence how a drug is formulated for therapeutic use .
Propiedades
IUPAC Name |
4-[2-(3-methylphenyl)pyrimidin-4-yl]oxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-12-3-2-4-14(11-12)17-19-10-9-16(20-17)23-15-7-5-13(6-8-15)18(21)22/h2-11H,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYUWBRENJJZJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC=CC(=N2)OC3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[2-(3-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(5-Chloro-1,3-benzoxazol-2-yl)morpholin-2-yl]-methylamine hydrochloride](/img/structure/B1387174.png)

![N-Methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]propan-2-amine](/img/structure/B1387178.png)

![3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[3,2-d][1,2,3]triazine-7-carboxylic acid](/img/structure/B1387181.png)


![(3R,6aS,11aS)-3,4a,7a-Trihydroxy-10a-methyl-9-(5-oxo-2,5-dihydrofuran-3-yl)hexadecahydro-11bH-cyclopenta[b]phenanthrene-11b-carbaldehyde](/img/structure/B1387186.png)



![(2E)-3-{2-[(3,5-Dimethylisoxazol-4-YL)methoxy]phenyl}acrylic acid](/img/structure/B1387190.png)

